4-Cyclobutoxy-2-(propan-2-yl)pyrimidine
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Description
Molecular Structure Analysis
The molecular structure of “4-Cyclobutoxy-2-(propan-2-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. Attached to this ring are a cyclobutoxy group and a propan-2-yl group.Scientific Research Applications
Structure and Function of DNA Photolyase
Cyclobutane pyrimidine dimers (Pyr <> Pyr) are major DNA photoproducts induced by UV radiation. DNA photolyase repairs DNA by using visible light energy to break the cyclobutane ring of the dimer, highlighting a critical application in understanding DNA repair mechanisms and potential therapeutic uses in treating UV-induced DNA damage. Photolyases are proteins with two noncovalent chromophore/cofactors, indicating their complex biological function and potential application in biotechnology and medicine for DNA repair (A. Sancar, 1994).
Cytotoxicity of Photoproducts in Mammalian Cells
The significance of pyrimidine(6-4)pyrimidone photoproducts in mammalian cell killing is considered, with data indicating that (6–4) photoproducts are induced at a substantial frequency compared to the cyclobutane dimer. This research supports the idea that (6–4) photoproducts are major cytotoxic lesions induced in DNA by UV light, essential for understanding UV-induced cytotoxicity and developing protective strategies against it (D. Mitchell, 1988).
Photosensitised Pyrimidine Dimerisation in DNA
Triplet-mediated pyrimidine dimerisation is a key process in photochemical damage to DNA, occurring in the presence of a photosensitiser. This study focuses on the chemistry involved in cyclobutane pyrimidine dimers, the most relevant Pyr photoproducts obtained by sensitisation, providing insights into the photophysical characterisation of Pyr triplet excited states and theoretical aspects of DNA damage and repair (Consuelo Cuquerella et al., 2011).
Antiviral and Antitumor Applications
Research has modified 2,4-diaminopyrimidine derivatives, initially developed as antiviral agents, into antitumor agents. This modification strategy includes introducing amino groups at specific positions on the pyrimidine ring and altering the cycloalkyl group size, highlighting the versatility of pyrimidine derivatives in developing new therapeutic agents (Hiroyuki Kimura et al., 2006).
Protection against UV-induced Pyrimidine Dimerization
Studies on the protection against UV-induced pyrimidine dimerization by triplex formation have shown that triplex formation can effectively protect DNA duplexes from UV-induced damage. This finding opens up new avenues for protecting against DNA damage by employing triplex-forming oligonucleotides, offering potential applications in DNA repair and protective strategies in biomedicine (V. Lyamichev et al., 1990).
Properties
IUPAC Name |
4-cyclobutyloxy-2-propan-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)11-12-7-6-10(13-11)14-9-4-3-5-9/h6-9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRSQNKUQYLIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)OC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.